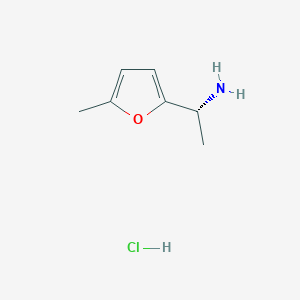
(R)-1-(5-Methylfuran-2-yl)ethanamine hydrochloride
Overview
Description
®-1-(5-Methylfuran-2-yl)ethanamine hydrochloride is a chemical compound that features a furan ring substituted with a methyl group at the 5-position and an ethanamine group at the 1-position The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-methylfuran.
Step 1 Bromination: 5-Methylfuran is brominated to form 5-bromo-2-methylfuran using bromine in the presence of a catalyst such as iron(III) bromide.
Step 2 Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with an amine, such as ®-1-phenylethylamine, to introduce the ethanamine group.
Step 3 Hydrochloride Formation: The free base of ®-1-(5-Methylfuran-2-yl)ethanamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and amination steps can enhance efficiency and safety. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(5-Methylfuran-2-yl)ethanamine hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation Products: Furanones and other oxygenated derivatives.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Various substituted ethanamine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(5-Methylfuran-2-yl)ethanamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its structure-activity relationship is of interest in the design of new pharmaceuticals.
Medicine
In medicinal chemistry, ®-1-(5-Methylfuran-2-yl)ethanamine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
The compound’s reactivity makes it useful in the production of fine chemicals and intermediates for various industrial applications, including the manufacture of polymers and agrochemicals.
Mechanism of Action
The mechanism by which ®-1-(5-Methylfuran-2-yl)ethanamine hydrochloride exerts its effects depends on its interaction with molecular targets such as receptors or enzymes. The ethanamine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. The furan ring may participate in π-π interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Methylfuran-2-yl)propanamine hydrochloride: Similar structure but with a propanamine group instead of an ethanamine group.
®-1-(5-Methylthiophen-2-yl)ethanamine hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.
®-1-(5-Methylpyrrole-2-yl)ethanamine hydrochloride: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
®-1-(5-Methylfuran-2-yl)ethanamine hydrochloride is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R)-1-(5-methylfuran-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-5-3-4-7(9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCKNEMYUYMDEP-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


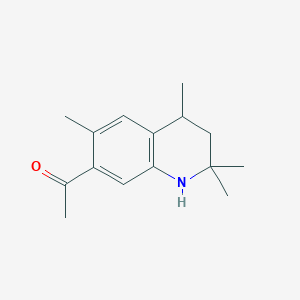
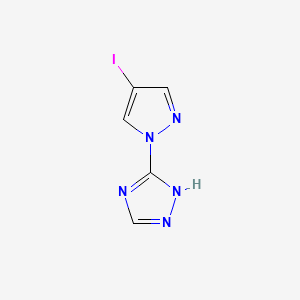
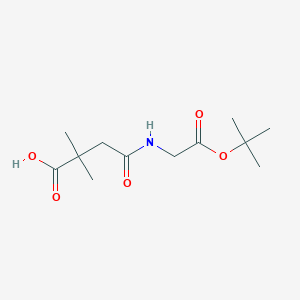
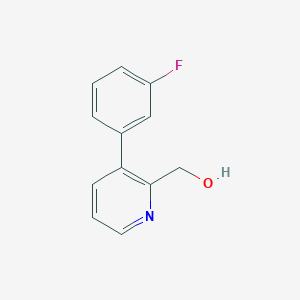
![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
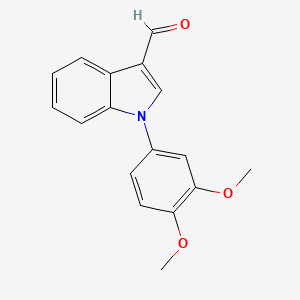
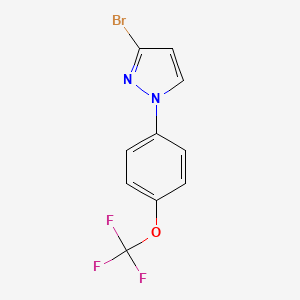
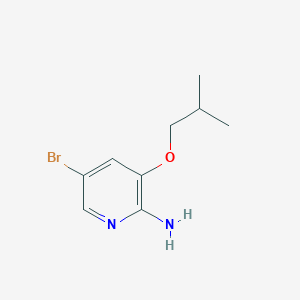
![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)
![4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1412644.png)
![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)
